
2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride
描述
2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride is a synthetic organic compound that features a pyridine ring, an amino group, and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 2-aminoethanol.
Reaction Conditions: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Coupling Reaction: The activated carboxylic acid reacts with 2-aminoethanol to form the desired product.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can undergo substitution reactions with various electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Acyl chlorides, anhydrides, or isocyanates.
Major Products
Oxidation: Formation of 2-((2-Oxoethyl)amino)-2-(pyridin-3-yl)acetic acid.
Reduction: Formation of 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)ethanol.
Substitution: Formation of various amides or ureas depending on the electrophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl and amino groups could form hydrogen bonds or ionic interactions with target molecules, influencing their function.
相似化合物的比较
Similar Compounds
2-Amino-3-pyridinecarboxylic acid: Similar structure but lacks the hydroxyethyl group.
3-Pyridinecarboxylic acid: Lacks both the amino and hydroxyethyl groups.
2-(2-Hydroxyethylamino)acetic acid: Lacks the pyridine ring.
Uniqueness
2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride is unique due to the presence of both a pyridine ring and a hydroxyethylamino group, which can confer specific reactivity and binding properties not found in simpler analogs.
属性
IUPAC Name |
2-(2-hydroxyethylamino)-2-pyridin-3-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-5-4-11-8(9(13)14)7-2-1-3-10-6-7;/h1-3,6,8,11-12H,4-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAOMOUAGLUXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



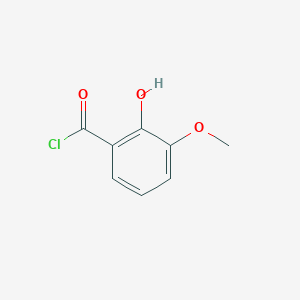
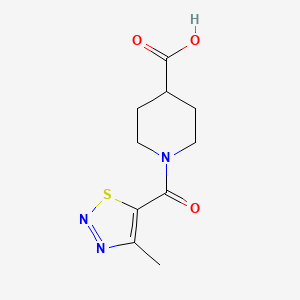
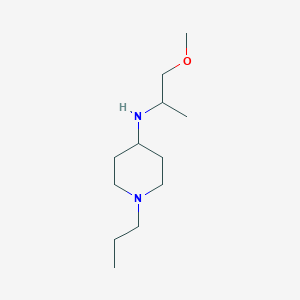
![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
amine](/img/structure/B1462269.png)
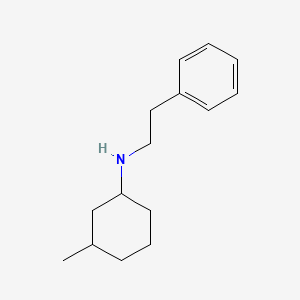
amine](/img/structure/B1462274.png)


amine](/img/structure/B1462279.png)
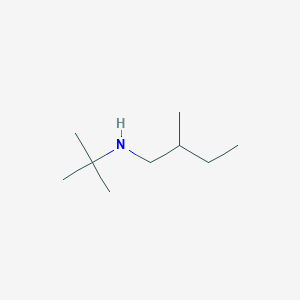
![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)
